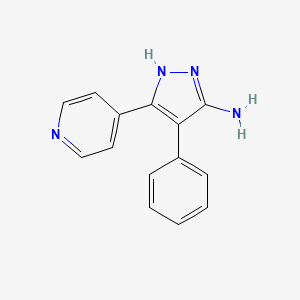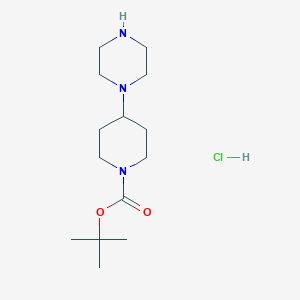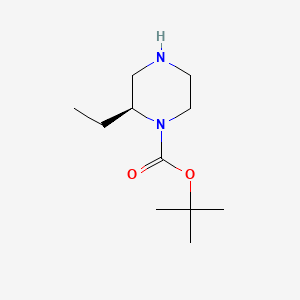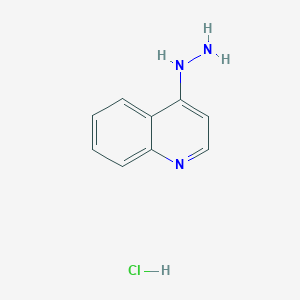
3-Bromoquinoline-6-carboxylic acid
概要
説明
3-Bromoquinoline-6-carboxylic acid, also known as 3-BQC, is a heterocyclic organic compound that has been extensively studied in the fields of organic synthesis and medicinal chemistry. It is a versatile building block for many synthetic pathways, and has been used in a variety of applications ranging from drug discovery to material science. 3-BQC is also known to possess unique biological and pharmacological properties, which make it an attractive target for further research.
科学的研究の応用
1. Synthesis of Fluorescent Brightening Agents
3-Bromoquinoline derivatives, including 6-bromoquinolines, have been studied for their potential use as fluorescent brightening agents. The synthesis process often involves the conversion of bromoquinolines to various derivatives, which are then evaluated for their brightening properties (Rangnekar & Shenoy, 1987).
2. Novel Synthesis Methods
Novel procedures for synthesizing 3-bromoquinoline-6-carboxylic acid and related compounds have been developed. These methods typically involve the synthesis of amino intermediates and subsequent halogenation, offering efficient routes for producing these compounds (Raveglia et al., 1997).
3. Photolabile Protecting Groups
Bromoquinoline-based compounds, such as 8-bromo-7-hydroxyquinoline, have been investigated as photolabile protecting groups. Their high quantum efficiency and sensitivity to multiphoton-induced photolysis make them suitable for in vivo applications, especially in biological messengers (Fedoryak & Dore, 2002).
4. Antibacterial Activities
Recent research has focused on the synthesis of new 6-Bromoquinolin-4-ol derivatives and their antibacterial activities against various strains like ESBL producing Escherichia coli and MRSA. These studies also include molecular docking and computational approaches to determine structural features influencing antibacterial effectiveness (Arshad et al., 2022).
5. Analytical Applications
3-Bromoquinoline derivatives like APBQ have been synthesized for the analysis of biological carboxylic acids. They show potential for the efficient identification and quantification of these acids in biological samples such as human plasma (Mochizuki et al., 2013).
将来の方向性
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromoquinoline-6-carboxylic acid could involve further exploration of its potential applications in these fields.
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the 3-Bromoquinoline-6-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Given the known biological activity of quinoline derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in some polar solvents such as methanol, ethanol, and dichloromethane . This solubility can affect its distribution and availability in the body. Additionally, storage conditions can impact the stability of the compound .
生化学分析
Biochemical Properties
3-Bromoquinoline-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been studied for its interaction with protein kinase CK2, an enzyme involved in various cellular processes, including cell growth and survival . The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This interaction is crucial for understanding the potential therapeutic applications of this compound in diseases where CK2 is dysregulated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition often involve alterations in transcriptional regulation. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These temporal effects are essential for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze key steps in these pathways, affecting the levels of various metabolites . The compound’s influence on metabolic flux can lead to changes in the overall metabolic state of the cell, highlighting its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often directed to specific organelles, such as the nucleus or mitochondria, where it can interact with target enzymes and other biomolecules. This localization is essential for its activity and function, as it ensures that the compound reaches its intended site of action within the cell.
特性
IUPAC Name |
3-bromoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPYVBSEJLPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591270 | |
| Record name | 3-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205114-14-3 | |
| Record name | 3-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














